Lufenuron

Catalog No.
S533770
CAS No.
103055-07-8
M.F
C17H8Cl2F8N2O3
M. Wt
511.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lufenuron

CAS Number

103055-07-8

Product Name

Lufenuron

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C17H8Cl2F8N2O3

Molecular Weight

511.1 g/mol

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)

InChI Key

PWPJGUXAGUPAHP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

Solubility

Soluble in DMSO

Synonyms

fluphenacur;(rs)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxyl)phenyl]3-(2,6-difluorobenzoyl)urea;cga-184,699;LUFENURON;Benzamide, N-2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylaminocarbonyl-2,6-difluoro-;lufenuron (bsi,iso,inn);(RS)-1-[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea;N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

Description

The exact mass of the compound Lufenuron is 509.9784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759097. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lufenuron is an insect growth regulator belonging to the class of benzoylureas. Its chemical structure is characterized by the molecular formula C17H8Cl2F8N2O3C_{17}H_{8}Cl_{2}F_{8}N_{2}O_{3} and a molecular weight of approximately 511.15 g/mol . This compound appears as a white to pale yellow powder, with a melting point of 174.1 °C and limited solubility in water (46 µg/L at 25 °C) but higher solubility in organic solvents like methanol and dichloromethane . Lufenuron is predominantly used in veterinary medicine for flea control, inhibiting the development of flea larvae by disrupting chitin production, which is essential for their exoskeleton formation .

Lufenuron acts as an insect growth regulator (IGR) by inhibiting the synthesis of chitin, a crucial component of an insect's exoskeleton [, ]. When a female flea ingests blood from a lufenuron-treated animal, the compound interferes with the formation of chitin in developing flea eggs, preventing them from hatching []. Additionally, lufenuron may affect the molting process of flea larvae, further disrupting their development []. This mechanism effectively breaks the flea life cycle and controls flea populations.

Lufenuron is generally considered safe for pets when used according to the prescribed dosage []. However, some mild side effects like vomiting or diarrhea may occur in rare cases []. Lufenuron exhibits low toxicity in mammals.

Important Safety Considerations:

  • Lufenuron can be toxic to certain insects beneficial to the environment, such as honeybees. It is crucial to follow application guidelines to minimize environmental impact.
  • Lufenuron should not be used on pregnant or lactating animals unless specifically directed by a veterinarian [].
During its synthesis and metabolism. The primary reactions involved in its preparation include:

  • Addition Reaction: Reacting specific aromatic compounds to form intermediates.
  • Nitration Reaction: Introducing nitro groups into the aromatic ring.
  • Reduction Reaction: Reducing nitro compounds to amines.
  • Esterification Reaction: Forming esters from carboxylic acids and alcohols.
  • Building-up Reactions: Finalizing the synthesis by combining various intermediates into the lufenuron structure .

In biological systems, lufenuron is metabolized through limited pathways, primarily involving cleavage of the benzoyl ureido bridge, leading to metabolites such as 1-(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl)urea and 2,6-difluorobenzoic acid .

Lufenuron exhibits significant biological activity as an insecticide by specifically targeting the chitin synthesis pathway in insects. It does not kill adult fleas directly but prevents larvae from developing into adults by inhibiting chitin production necessary for forming their exoskeletons . Additionally, lufenuron has antifungal properties due to its ability to disrupt chitin in fungal cell walls, making it effective against various fungal infections in plants .

Research has also indicated potential reproductive toxicity and genotoxic effects associated with lufenuron exposure in animal studies, highlighting its impact on cellular structures and functions .

The synthesis of lufenuron can be achieved through two main routes:

  • Route One:
    • Starts with 2,6-difluorobenzoyl isocyanate reacting with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.
    • Involves multiple steps including nitration and esterification to yield the final product.
  • Route Two:
    • Involves the reaction of 2,6-difluorobenzamide with various intermediates.
    • Similar multi-step processes are utilized to obtain lufenuron with high yield and efficiency .

Studies on lufenuron's interactions reveal that it can induce oxidative stress and DNA damage in various organisms. For instance, exposure to lufenuron has been shown to disrupt cell cycle processes and lead to reproductive abnormalities in animal models . Its interactions with other chemicals or biological systems are crucial for understanding its safety profile and environmental impact.

Lufenuron shares structural similarities with several other compounds within the benzoylurea class. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
FluphenacurC17H8ClF8N2O3Used for similar pest control; different halogen substitutions.
DiflubenzuronC14H10ClF6N2O3More effective against a broader range of insects; different functional groups.
MethopreneC12H15O3An insect growth regulator that mimics juvenile hormones; different mechanism of action.

Lufenuron's unique inhibition of chitin synthesis distinguishes it from these compounds, particularly in its specific application for flea control rather than broader insecticide roles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

509.9784228 g/mol

Monoisotopic Mass

509.9784228 g/mol

Heavy Atom Count

32

Density

1.631±0.06 g/cm3(Predicted)

LogP

5.12 (LogP)

Appearance

Solid powder

Melting Point

166.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4629851K7Q
1R754M4918
9CR45YMS74

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130841-22-4
130841-26-8
103055-07-8

Wikipedia

Lufenuron
Triflic_acid

Use Classification

Agrochemicals -> Pesticides
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
INSECTICIDE; -> JECFA Functional Classes
Veterinary substances, Acaricides, Insecticides
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Breijo M, Isnardi F, Brauer M, Schenker R, Ferrari M, Ferreira AM. An insect growth inhibitor--lufenuron--enhances albendazole activity against hydatid cyst. Vet Parasitol. 2011 Sep 27;181(2-4):341-4. doi: 10.1016/j.vetpar.2011.04.011. Epub 2011 Apr 15. PubMed PMID: 21592667.
2: Wang C, Henderson G, Gautam BK, Chen X. Lethal and sublethal effects of lufenuron on the Formosan subterranean termite (Isoptera: Rhinotermitidae). J Econ Entomol. 2014 Aug;107(4):1573-81. PubMed PMID: 25195450.
3: Dong B, Zhao Q, Hu J. Dissipation kinetics of emamectin benzoate and lufenuron residues in cabbage grown under field conditions. Environ Monit Assess. 2015 Dec;187(12):765. DOI: 10.1007/s10661-015-4989-1. Epub 2015 Nov 20. PubMed PMID: 26590145.
4: Wang C, Henderson G, Gautam BK. Lufenuron suppresses the resistance of Formosan subterranean termites (Isoptera: Rhinotermitidae) to entomopathogenic bacteria. J Econ Entomol. 2013 Aug;106(4):1812-8. PubMed PMID: 24020297.
5: Fonseca AP, Marques EJ, Torres JB, Silva LM, Siqueira HÁ. Lethal and sublethal effects of lufenuron on sugarcane borer Diatraea flavipennella and its parasitoid Cotesia flavipes. Ecotoxicology. 2015 Nov;24(9):1869-79. doi: 10.1007/s10646-015-1523-8. Epub 2015 Aug 7. PubMed PMID: 26250937.
6: do Nascimento AR, Fresia P, Cônsoli FL, Omoto C. Comparative transcriptome analysis of lufenuron-resistant and susceptible strains of Spodoptera frugiperda (Lepidoptera: Noctuidae). BMC Genomics. 2015 Nov 21;16:985. doi: 10.1186/s12864-015-2183-z. PubMed PMID: 26589731; PubMed Central PMCID: PMC4654862.
7: Khajepour S, Izadi H, Asari MJ. Evaluation of two formulated chitin synthesis inhibitors, hexaflumuron and lufenuron against the raisin moth, Ephestia figulilella. J Insect Sci. 2012;12:102. doi: 10.1673/031.012.10201. PubMed PMID: 23425138; PubMed Central PMCID: PMC3605030.
8: Salokhe SG, Deshpande SG, Mukherjee SN. Evaluation of the insect growth regulator Lufenuron (Match®) for control of Aedes aegypti by simulated field trials. Parasitol Res. 2012 Sep;111(3):1325-9. doi: 10.1007/s00436-012-2968-9. Epub 2012 May 26. PubMed PMID: 22638920.
9: Chang CL, Geib S, Cho IK, Li QX, Stanley D. Dietary lufenuron reduces egg hatch and influences protein expression in the fruit fly Bactrocera latifrons (Hendel). Arch Insect Biochem Physiol. 2014 Aug;86(4):193-208. doi: 10.1002/arch.21169. Epub 2014 Apr 21. PubMed PMID: 24753137.
10: Malhat F, Almaz M, Arief M, El-Din K, Fathy M. Residue, and dissipation dynamics of lufenuron in tomato fruit using QuEChERS methodology. Bull Environ Contam Toxicol. 2012 Nov;89(5):1037-9. doi: 10.1007/s00128-012-0823-4. Epub 2012 Sep 11. PubMed PMID: 22965335.
11: Rafaela Leão Soares P, Lucas Corrêa de Andrade A, Pinheiro Santos T, Caroline Barros Lucas da Silva S, Freitas da Silva J, Rodrigues Dos Santos A, Hugo Lima da Silva Souza E, Magliano da Cunha F, Wanderley Teixeira V, Sales Cadena MR, Bezerra de Sá F, Bezerra de Carvalho Júnior L, Gonçalves Cadena P. Acute and chronic toxicity of the benzoylurea pesticide, lufenuron, in the fish, Colossoma macropomum. Chemosphere. 2016 Oct;161:412-421. doi: 10.1016/j.chemosphere.2016.07.033. Epub 2016 Jul 21. PubMed PMID: 27448754.
12: Brock TC, Bas DA, Belgers JD, Bibbe L, Boerwinkel MC, Crum SJ, Diepens NJ, Kraak MH, Vonk JA, Roessink I. Effects of sediment-spiked lufenuron on benthic macroinvertebrates in outdoor microcosms and single-species toxicity tests. Aquat Toxicol. 2016 Aug;177:464-75. doi: 10.1016/j.aquatox.2016.06.021. Epub 2016 Jun 27. PubMed PMID: 27414482.
13: Likas DT, Tsiropoulos NG. Fate of three insect growth regulators (IGR) insecticides (flufenoxuron, lufenuron and tebufenozide) in grapes following field application and through the wine-making process. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Feb;28(2):189-97. doi: 10.1080/19440049.2010.542184. PubMed PMID: 21318916.
14: Haverty MI, Tabuchi RL, Vargo EL, Cox DL, Nelson LJ, Lewis VR. Response of Reticulitermes Hesperus (Isoptera: Rhinotermitidae) colonies to baiting with lufenuron in northern California. J Econ Entomol. 2010 Jun;103(3):770-80. PubMed PMID: 20568623.
15: Mancianti F, Dabizzi S, Nardoni S. A lufenuron pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? J Feline Med Surg. 2009 Feb;11(2):91-5. DOI: 10.1016/j.jfms.2008.05.006. Epub 2008 Aug 5. PubMed PMID: 18684653.
16: Hanafi A, Garau VL, Caboni P, Sarais G, Cabras P. Minor crops for export: a case study of boscalid, pyraclostrobin, lufenuron and lambda-cyhalothrin residue levels on green beans and spring onions in Egypt. J Environ Sci Health B. 2010 Aug;45(6):493-500. doi: 10.1080/03601234.2010.493466. PubMed PMID: 20574869.
17: Wilson TG, Cryan JR. Lufenuron, a chitin-synthesis inhibitor, interrupts the development of Drosophila melanogaster. J Exp Zool. 1997 May 1;278(1):37-44. PubMed PMID: 9136145.
18: Meola RW, Dean SR, Meola SM, Sittertz-Bhatkar H, Schenker R. Effect of lufenuron on the chorionic and cuticular structure of unhatched larval Ctenocephalides felis (Siphonaptera: Pulicidae). J Med Entomol. 1999 Jan;36(1):92-100. PubMed PMID: 10071499.
19: Correia AA, Wanderley-Teixeira V, Teixeira AA, Oliveira JV, Gonçalves GG, Cavalcanti MG, Brayner FA, Alves LC. Microscopic analysis of Spodoptera frugiperda (Lepidoptera: Noctuidae) embryonic development before and after treatment with azadirachtin, lufenuron, and deltamethrin. J Econ Entomol. 2013 Apr;106(2):747-55. PubMed PMID: 23786063.
20: Bowman DD, Legg W, Stansfield DG. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuriasis vulpis infections in dogs. Vet Ther. 2002 Fall;3(3):286-9. PubMed PMID: 12447836.

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